molecular formula C15H13Cl2NO4 B13736444 Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

Cat. No.: B13736444
M. Wt: 342.2 g/mol
InChI Key: DTPLWFHAXBAITO-UHFFFAOYSA-N
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Description

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is a chemical building block for research and development. This compound belongs to the quinoline-2,3-dicarboxylate family, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The specific dichloro substitution pattern is of particular interest for structure-activity relationship (SAR) studies, as halogen atoms can profoundly influence a molecule's biological activity and physicochemical properties . While data on this specific analogue is limited, closely related quinoline-2,3-dicarboxylate derivatives have been successfully used as key intermediates in synthetic routes. For instance, similar compounds have been utilized in green, catalyst-free olefination reactions with aldehydes to produce styrylquinoline derivatives, a class of molecules investigated for their antitumor properties . Furthermore, the tricyclic quinoline core is a privileged structure in drug design, with well-documented derivatives exhibiting potent inhibitory activity against enzymes like quinone reductase 2 (QR2) . Researchers can leverage this compound to explore new chemical space in developing potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H13Cl2NO4

Molecular Weight

342.2 g/mol

IUPAC Name

diethyl 5,8-dichloroquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)9-7-8-10(16)5-6-11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3

InChI Key

DTPLWFHAXBAITO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)Cl)Cl

Origin of Product

United States

Preparation Methods

Classical Methods

The quinoline-2,3-dicarboxylate scaffold is commonly prepared via the Pfitzinger reaction, which involves the condensation of isatin derivatives with β-ketoesters under acidic or Lewis acid catalysis. For instance, Lu et al. reported a TMSCl-mediated Pfitzinger reaction of isatin with ethyl acetoacetate to synthesize diethyl 2-methylquinoline-3,4-dicarboxylate, a close structural analogue. This method provides a foundation for further functionalization, including chlorination at the 5 and 8 positions.

Chlorination Strategies

Selective chlorination of quinoline derivatives typically employs electrophilic aromatic substitution using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). The positions 5 and 8 on the quinoline ring are activated for substitution due to electronic effects of the nitrogen and ester groups. Controlled reaction conditions are essential to avoid over-chlorination or side reactions.

Green Synthetic Methodologies

Deep Eutectic Solvent (DES)-Mediated Synthesis

Recent advances emphasize green chemistry principles in quinoline synthesis. A notable method involves using deep eutectic solvents (DES) such as 1,3-dimethylurea (DMU) combined with L-(+)-tartaric acid (LTA) as a non-toxic, recyclable reaction medium. This approach has been successfully applied to synthesize diethyl 2-styrylquinoline-3,4-dicarboxylates via olefination of diethyl 2-methylquinoline-3,4-dicarboxylate with aromatic aldehydes, yielding up to 83% product under mild conditions (80 °C, 6 h) without catalysts or volatile organic solvents.

This green methodology could be adapted for the preparation of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate by first synthesizing the quinoline dicarboxylate scaffold, followed by selective chlorination.

Comparison of Solvent Systems

Method Solvent/Medium Catalyst Temperature Yield (%) Notes
Pfitzinger reaction TMSCl Lewis acid Moderate Moderate Classical method, requires Lewis acid
Olefination in Ac2O Acetic anhydride None High 38 Lower yield, harsh conditions
Olefination in DES (DMU/LTA) Deep eutectic solvent None 80 °C 83 Mild, green, catalyst-free, high yield
Chlorination (general) Organic solvents NCS or SO2Cl2 Variable Variable Requires careful control for selectivity

Proposed Preparation Route for this compound

Based on the literature data and chemical principles, the following stepwise preparation is proposed:

  • Synthesis of Diethyl Quinoline-2,3-dicarboxylate Core:

    • Employ the Pfitzinger reaction of isatin with diethyl malonate or ethyl acetoacetate under Lewis acid catalysis or TMSCl mediation to form the quinoline-2,3-dicarboxylate diethyl ester core.
    • Alternatively, use green methods such as DES-mediated synthesis for improved sustainability.
  • Selective Chlorination:

    • Subject the quinoline core to electrophilic chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature (0–25 °C) and solvent conditions (e.g., dichloromethane or acetonitrile).
    • Monitor reaction progress by TLC or HPLC to achieve selective substitution at the 5 and 8 positions.
    • Purify product by recrystallization or chromatography.
  • Characterization:

    • Confirm structure and purity by NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.

Research Findings and Optimization Notes

  • Yield and Selectivity: The use of DES solvents enhances yields and reduces hazardous waste compared to traditional solvents. Chlorination selectivity depends on reagent stoichiometry and reaction time.
  • Environmental Impact: DES-mediated reactions reduce volatile organic compound emissions and avoid toxic catalysts, aligning with green chemistry goals.
  • Scalability: The mild conditions and simple work-up procedures favor scalability for industrial applications.
  • Limitations: Direct literature on this compound is scarce; adaptations from related quinoline syntheses are necessary.

Summary Table of Preparation Methods

Step Method/Condition Advantages Disadvantages
Quinoline Core Synthesis Pfitzinger reaction with TMSCl Established, moderate yield Requires Lewis acid, moderate temp
Quinoline Core Synthesis DES-mediated synthesis (DMU/LTA) Green, catalyst-free, high yield Newer method, less widespread
Chlorination NCS or SO2Cl2 in organic solvent Selective chlorination possible Requires careful control
Purification Recrystallization or chromatography High purity achievable Additional steps

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the ester groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions include modified quinoline derivatives, which can have different functional groups or oxidation states depending on the reaction conditions.

Scientific Research Applications

Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It may be used in the development of new materials or chemical processes

Mechanism of Action

The mechanism by which diethyl 5,8-dichloroquinoline-2,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or inhibit specific enzymes, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Property This compound Diethyl 4-cyanoquinoline-2,3-dicarboxylate Diethyl 6-bromoquinoline-2,3-dicarboxylate
Substituents Cl (5,8), COOEt (2,3) CN (4), COOEt (2,3) Br (6), COOEt (2,3)
Molecular Formula C₁₆H₁₄Cl₂NO₄ (inferred) C₁₆H₁₄N₂O₄ C₁₅H₁₄BrNO₄
Molecular Weight (g/mol) ~352 (estimated) 298.3 352.18
Purity Data not available Synthesized via K₂CO₃/EtOH reflux ≥95%
Key Functional Groups Electron-withdrawing Cl Electron-withdrawing CN Heavy atom Br

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 5,8-dichloroquinoline-2,3-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves the cyclization of substituted precursors under reflux with a base catalyst (e.g., K₂CO₃) in anhydrous ethanol. For example, heating diethyl 2-[cyano(2-nitrophenyl)methyl]succinate under argon for 6 hours at reflux yields analogous quinoline derivatives with yields exceeding 60% after acidification and extraction with ethyl acetate . Key variables include reaction time, solvent purity, and inert gas use to prevent oxidation.

Q. How can researchers ensure high purity during synthesis, and what analytical techniques are critical for characterization?

  • Methodological Answer : Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc eluent) is essential. Analytical validation requires NMR (¹H/¹³C) to confirm ester and quinoline proton environments, HPLC for purity (>98%), and LC-MS to verify molecular weight . Melting point analysis and IR spectroscopy can further corroborate structural integrity.

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a versatile intermediate for synthesizing heterocyclic systems. The dichloro and ester groups enable nucleophilic substitution (e.g., with amines) or hydrolysis to carboxylic acids for metal-organic frameworks (MOFs). For instance, analogous quinoxaline derivatives are precursors for dyes in photovoltaic research .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,8-dichloro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms activate the quinoline core for Suzuki-Miyaura coupling but introduce steric hindrance. Computational studies (DFT) can model orbital interactions, while experimental screening of palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) under varying temperatures (80–120°C) reveals optimal conditions for aryl boronic acid coupling .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected byproducts during ester hydrolysis?

  • Methodological Answer : Contradictions often arise from pH or solvent effects. For example, hydrolysis of ethyl esters in acidic vs. basic conditions may yield carboxylic acids or salts, respectively. Controlled experiments with in situ pH monitoring and LC-MS tracking of intermediates are recommended. Evidence from analogous spiro compounds shows that water content in THF significantly impacts hydrolysis rates .

Q. What is the mechanism of action for this compound in biological systems, and how can its bioactivity be validated?

  • Methodological Answer : While direct data on this compound is limited, structurally related esters inhibit enzymes like topoisomerases via π-π stacking with DNA bases. Researchers should conduct enzyme inhibition assays (e.g., fluorescence-based kinetics) and molecular docking simulations using software like AutoDock. Validation requires comparison with positive controls (e.g., camptothecin for topoisomerase I) .

Q. How can researchers design derivatives to enhance photophysical properties for optoelectronic applications?

  • Methodological Answer : Substituent engineering (e.g., replacing chlorine with bromine or methoxy groups) alters HOMO-LUMO gaps. UV-Vis spectroscopy and cyclic voltammetry quantify bandgap and redox potentials. For example, dibromo-quinoxaline derivatives exhibit redshifted absorption spectra, making them suitable for dye-sensitized solar cells .

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